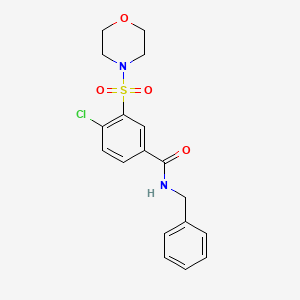![molecular formula C21H19NO6 B3562758 N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide](/img/structure/B3562758.png)
N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide
Übersicht
Beschreibung
N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide is a complex organic compound that features a unique combination of structural motifs, including a benzo[1,3]dioxole ring, a chromenone moiety, and an acetamide group
Wirkmechanismus
Target of Action
Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It’s worth noting that similar compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents .
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells , suggesting potential anticancer activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide typically involves multiple steps, including the formation of the benzo[1,3]dioxole and chromenone intermediates, followed by their coupling and subsequent functionalization.
-
Formation of Benzo[1,3]dioxole Intermediate
- Starting with 5-bromo-benzo[1,3]dioxole, a palladium-catalyzed cross-coupling reaction with an appropriate amine can be employed.
- Reaction conditions: PdCl2, xantphos, Cs2CO3, 1,4-dioxane, 130°C .
-
Formation of Chromenone Intermediate
- The chromenone moiety can be synthesized via a condensation reaction involving ethyl bromoacetate and a suitable aldehyde.
- Reaction conditions: NaH, DMF, 50°C, 2 hours .
-
Coupling and Functionalization
- The final coupling of the benzo[1,3]dioxole and chromenone intermediates is achieved through a palladium-catalyzed amination reaction.
- Reaction conditions: PdCl2, xantphos, Cs2CO3, toluene, reflux, 24 hours .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is being investigated for its potential anticancer properties.
Biological Studies: The compound’s ability to interact with specific biological targets makes it a valuable tool for studying cellular processes and signaling pathways.
Chemical Biology: Researchers use this compound to probe the structure-activity relationships of related molecules and to develop new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzo[1,3]dioxole ring and have shown promising anticancer activity.
(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: This compound is used for the detection of carcinogenic lead and shares the benzo[1,3]dioxole motif.
Uniqueness
N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide is unique due to its combination of structural motifs, which confer specific biological activities and make it a versatile compound for various research applications. Its ability to target tubulin and disrupt microtubule assembly sets it apart from other compounds with similar structures.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-3-13-8-20(24)28-21-12(2)16(7-5-15(13)21)25-10-19(23)22-14-4-6-17-18(9-14)27-11-26-17/h4-9H,3,10-11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKGOWUHGZLZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-cycloheptyl-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B3562691.png)
![7-methyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3562698.png)


![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3562707.png)
![N-(4-methoxyphenyl)-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3562714.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methoxyphenyl)acetamide](/img/structure/B3562721.png)
![N-(2-chloro-4-fluorophenyl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B3562729.png)
![N-(3-methoxyphenyl)-2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide](/img/structure/B3562752.png)
![N~1~-(1,3-benzodioxol-5-yl)-2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3562766.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide](/img/structure/B3562779.png)
